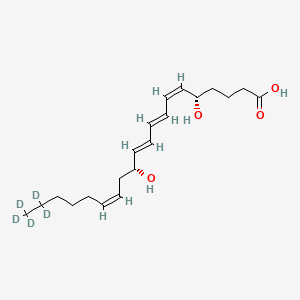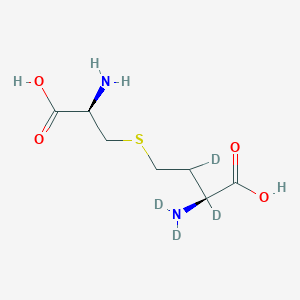
Leukotriene B4-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene B4-d5 is a deuterated form of leukotriene B4, a potent lipid mediator involved in inflammatory responses. Leukotriene B4 is produced from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. It plays a crucial role in the recruitment and activation of immune cells, particularly neutrophils, to sites of inflammation . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of leukotriene B4 due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene B4-d5 involves the incorporation of deuterium atoms into the leukotriene B4 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of leukotriene B4 can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification Techniques: Employing chromatographic methods to isolate and purify the deuterated compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Leukotriene B4-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form leukotriene B4 metabolites, such as 20-hydroxy-leukotriene B4.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium on carbon (Pd/C), are used in hydrogenation reactions.
Major Products:
Oxidation Products: 20-hydroxy-leukotriene B4 and other hydroxylated derivatives.
Reduction Products: Alcohol derivatives of this compound.
Scientific Research Applications
Leukotriene B4-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of leukotriene B4 in biological samples.
Biology: Employed in studies of leukotriene B4 metabolism and its role in inflammatory pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and as a biomarker for disease progression.
Industry: Utilized in the development of anti-inflammatory drugs and in the quality control of pharmaceutical products.
Mechanism of Action
Leukotriene B4-d5 exerts its effects by binding to specific receptors on the surface of immune cells, such as leukotriene B4 receptor 1 (BLT1) and leukotriene B4 receptor 2 (BLT2). This binding activates intracellular signaling pathways, including:
Mitogen-Activated Protein Kinases (MAPK): Involved in the regulation of inflammatory responses.
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt): Plays a role in cell survival and proliferation.
Nuclear Factor-κB (NF-κB): Regulates the expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Leukotriene B4-d5 can be compared with other similar compounds, such as:
Leukotriene B4: The non-deuterated form, which has similar biological activities but lacks the stability and mass spectrometric properties of the deuterated form.
Leukotriene C4, D4, and E4: These cysteinyl leukotrienes have different structures and functions, primarily involved in bronchoconstriction and allergic responses.
Leukotriene B5: An omega-3 fatty acid-derived leukotriene with reduced inflammatory effects compared to leukotriene B4.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-19,19,20,20,20-pentadeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i1D3,2D2 |
InChI Key |
VNYSSYRCGWBHLG-SUCHLTMXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
![Methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827537.png)



![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)



![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
![6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827607.png)


![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)
